N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide
Description
N-(3-Amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-amino-4-chlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 3-fluorophenoxy substituent on the adjacent methylene carbon. Its molecular formula is C₁₅H₁₃ClFN₂O₂, with a calculated molecular weight of 306.74 g/mol. The compound’s structure combines electron-withdrawing groups (chloro, fluoro) and a nucleophilic amino group, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-12-5-4-10(7-13(12)17)18-14(19)8-20-11-3-1-2-9(16)6-11/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJGGSFCWOMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 3-fluorophenol.
Formation of Intermediate: The 3-fluorophenol is reacted with chloroacetyl chloride to form 2-(3-fluorophenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(3-fluorophenoxy)acetyl chloride is then reacted with 3-amino-4-chloroaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide serves as a promising lead compound for drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of novel therapeutics aimed at various diseases. Research indicates that modifications to its structure can enhance its efficacy against specific enzymes or receptors involved in disease pathways.
Pharmaceuticals
Active Pharmaceutical Ingredient (API)
This compound may function as an active pharmaceutical ingredient in formulations targeting conditions such as cancer or inflammatory diseases. Its unique chemical properties, particularly the presence of fluorine, may enhance its bioavailability and therapeutic index, making it suitable for further investigation in clinical settings.
Materials Science
Development of New Materials
In materials science, this compound can be utilized in the synthesis of advanced materials with tailored properties. Its ability to form stable polymers and coatings can be explored for applications in electronics or protective materials.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions that expand its utility:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: It can be reduced to generate amine derivatives.
- Substitution: The chlorine atom is amenable to substitution with other nucleophiles, allowing for the generation of a wide range of derivatives.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural variations, physicochemical properties, and biological activities of N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide and related acetamide derivatives.
Substituent Variations on the Phenoxy Group
Key Observations:
- Fluorine’s small atomic radius may enhance membrane permeability compared to bulkier substituents, though this requires experimental validation.
Variations in the Aromatic Amine Group
Key Observations:
- The 3-amino group in the target compound distinguishes it from halogenated or alkylated aromatic amines, enabling unique interactions (e.g., with enzyme active sites or DNA).
- Chlorine at the 4-position is conserved across analogs, suggesting its role in enhancing stability or electron-withdrawing effects.
Physicochemical and Hazard Profiles
Key Observations:
- The amino group in the target compound likely increases water solubility compared to fully halogenated analogs, though this may be offset by the hydrophobic 3-fluorophenoxy group.
- Irritant hazards in analogs (e.g., ) suggest the need for careful handling during synthesis.
Biological Activity
N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 3-amino-4-chloroaniline with 3-fluorophenol, followed by coupling reactions with chloroacetyl chloride in the presence of a base such as triethylamine. The process can be optimized for yield and purity through recrystallization or chromatography .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects. The specific pathways influenced depend on the target proteins involved .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, related derivatives have been tested against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3e | 64 | M. tuberculosis H37Rv |
| 3p | 32 | M. tuberculosis H37Rv |
This highlights the potential for developing new antitubercular agents based on modifications to the phenoxyacetamide scaffold .
Anticancer Activity
The compound's anticancer properties have also been explored. Studies have shown that similar derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups tend to enhance cytotoxicity, while electron-withdrawing groups may reduce it .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 11b | 1.03 | HEPG2-1 (liver carcinoma) |
| 11a | 1.42 | HEPG2-1 |
Case Studies
Case Study 1: Antitubercular Screening
A series of derivatives based on the phenoxyacetamide structure were synthesized and tested for their antitubercular activity against resistant strains of M. tuberculosis. Compound 3m demonstrated significant efficacy against both rifampicin-resistant and isoniazid-resistant strains, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Efficacy
In another study, several derivatives were evaluated for their cytotoxic effects on liver carcinoma cells using the MTT assay. The results indicated that modifications in substituents significantly affected the potency of these compounds, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. What are the typical synthetic routes for N-(3-amino-4-chlorophenyl)-2-(3-fluorophenoxy)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
Amination : Reacting 3-amino-4-chloroaniline with ethyl oxalyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form an intermediate amide.
Coupling : Introducing the 3-fluorophenoxy moiety via nucleophilic substitution or Mitsunobu reaction.
Critical parameters include temperature control (e.g., 273 K for exothermic steps) and solvent selection (DCM or toluene for crystallization) to optimize purity and yield .
Q. How is the structural integrity of the compound confirmed?
- Methodological Answer : Analytical techniques include:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., acetamide group vs. aromatic ring planes) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, amide NH at δ 8.2–8.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.7) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Limited in aqueous buffers; requires DMSO or DMF for biological assays.
- Stability : Hygroscopic intermediates necessitate anhydrous conditions and inert atmospheres during synthesis .
- LogP : Estimated at ~2.8 (via computational tools), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature : Lower temperatures (273 K) minimize side reactions during amide coupling .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitutions.
- Workup : Sequential washing with NaHCO₃ and brine removes acidic/byproduct impurities .
- Crystallization : Slow evaporation in toluene yields high-purity crystals (>95% by HPLC) .
Q. What electronic effects do the chloro and fluoro substituents exert on reactivity?
- Methodological Answer :
- Chlorine (electron-withdrawing) : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attacks (e.g., Suzuki coupling) .
- Fluorine (inductive effect) : Stabilizes adjacent amide bonds via C-F⋯H-N hydrogen bonding, reducing hydrolysis susceptibility .
- Computational validation : Density Functional Theory (DFT) models show localized electron density shifts at the 4-chloro and 3-fluoro positions .
Q. How do structural analogs compare in biological activity?
- Methodological Answer : Comparative IC₅₀ data for related compounds:
| Compound | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Kinase inhibition | 12.5 | |
| N-(4-Chlorophenyl)-2-methoxyacetamide | Antimicrobial | 18.7 | * |
| 2-(6-Chloroquinazolinone) | Antitumor | 10.5 | |
| *Note: BenchChem data excluded per guidelines. |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls.
- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-fluoro with methoxy) to isolate substituent effects .
Q. How is computational modeling applied to predict binding modes?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite models the compound in ATP-binding pockets (e.g., EGFR kinase).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- SAR analysis : Correlates substituent bulk (e.g., 3-fluorophenoxy) with steric hindrance in binding sites .
Q. What challenges arise in handling hygroscopic intermediates during synthesis?
- Methodological Answer :
- Storage : Use desiccators with P₂O₅ for moisture-sensitive intermediates.
- Reaction setup : Employ Schlenk lines for anhydrous solvent transfer.
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate stability in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
